MB-07811 vs. Non-Liver-Targeted THR-β Agonist KB-141: Differential Lipid Lowering and Off-Target Effects in Diet-Induced Obese Mice
In a direct head-to-head comparison, MB-07811 demonstrated a superior therapeutic profile over the non-liver-targeted THR-β agonist KB-141 in diet-induced obese (DIO) mice. Both compounds lowered serum cholesterol, but only MB-07811 achieved this at doses devoid of effects on body weight, blood glucose, and the thyroid hormone axis (THA) [1].
| Evidence Dimension | On-target efficacy and off-target safety profile |
|---|---|
| Target Compound Data | MB-07811 lowered serum cholesterol at doses (e.g., 0.3-30 mg/kg) without affecting body weight, glycemia, or the THA [1]. |
| Comparator Or Baseline | KB-141 (a non-liver-targeted THR-β agonist) lowered cholesterol but also caused body weight reduction and suppression of the THA [1]. |
| Quantified Difference | MB-07811's therapeutic window is widened due to the absence of dose-limiting effects on body weight and the THA, in contrast to KB-141 [1]. |
| Conditions | In vivo, diet-induced obese (DIO) mouse model. |
Why This Matters
This evidence demonstrates that MB-07811's liver-targeted design quantitatively improves the therapeutic index by mitigating extrahepatic side effects, a key differentiator for researchers studying lipid disorders without confounding metabolic or endocrine perturbations.
- [1] Erion MD, et al. Targeting thyroid hormone receptor-β agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index. Proc Natl Acad Sci U S A. 2007;104(39):15490-15495. View Source
